

3-Hydroxypiperidine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxypiperidine hydrochloride**

Cat. No.: **B147085**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **3-Hydroxypiperidine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypiperidine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring both a secondary amine within a piperidine ring and a hydroxyl group, it offers versatile reactivity for the construction of more complex molecular architectures. Its hydrochloride salt form enhances stability and improves solubility in aqueous media, making it a convenient intermediate for pharmaceutical development.^[1] This compound serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.^[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Hydroxypiperidine hydrochloride**, including its racemic and chiral forms. It details standard experimental protocols for property determination and offers insights into its chemical behavior and handling.

Physicochemical Properties

3-Hydroxypiperidine hydrochloride is typically a white to off-white or beige crystalline powder.^{[2][3][4]} The compound exists as a racemic mixture and as individual enantiomers, primarily the (S)-enantiomer, which is a significant chiral building block.^{[1][2]} The properties can vary slightly depending on the specific form.

Quantitative Data Summary

The physical properties of racemic **3-Hydroxypiperidine hydrochloride** and its common (S)-enantiomer are summarized below for direct comparison.

Table 1: Physical Properties of Racemic **3-Hydroxypiperidine Hydrochloride**

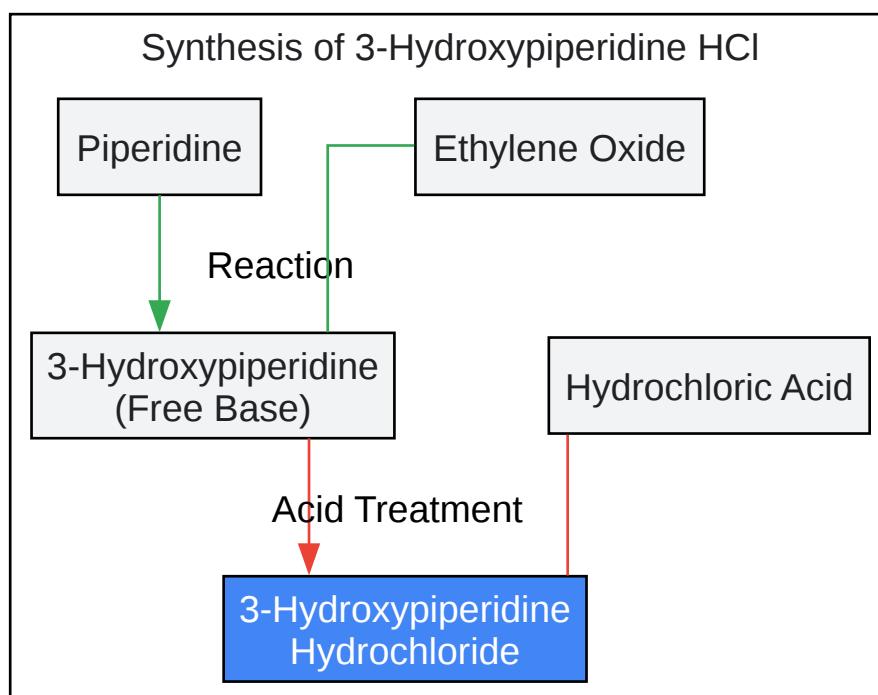
Property	Value	Source(s)
CAS Number	64051-79-2	[3][4]
Molecular Formula	$C_5H_{11}NO \cdot HCl$ (or $C_5H_{12}ClNO$)	[3]
Molecular Weight	137.61 g/mol	
Appearance	White to off-white crystalline powder; Beige solid	[3][4]
Melting Point	214 - 219 °C	[3]
Solubility	Soluble in water, methanol, and ethanol	[3]
Purity	≥ 99%	

Table 2: Physical Properties of (S)-**3-Hydroxypiperidine Hydrochloride**

Property	Value	Source(s)
CAS Number	475058-41-4	[2] [5] [6] [7]
Molecular Formula	$C_5H_{11}NO \cdot HCl$ (or $C_5H_{12}ClNO$)	[2] [6] [7]
Molecular Weight	137.61 g/mol	[2] [6] [7]
Appearance	White or off-white crystalline powder	[2] [8] [9]
Melting Point	185 - 188 °C; 195 - 200 °C	[1] [2] [8] [9]
Boiling Point	231.6 °C at 760 mmHg (for free base)	[1]
Flash Point	93.8 °C (for free base)	[1]
Solubility	Soluble in water	[1] [8] [9]
Optical Rotation	$[\alpha]^{20}/D = -7^\circ$ (c=1 in MeOH); $[\alpha]/D = -6.5 \pm 1.5^\circ$ (c=1 in methanol)	[2] [8] [9]
Purity	≥ 98%	[2] [5]
Storage	Store at room temperature under an inert atmosphere	[1] [8] [9]

Chemical Properties and Reactivity

Structure and Reactivity


The reactivity of **3-Hydroxypiperidine hydrochloride** is dictated by its two primary functional groups: the secondary amine and the hydroxyl group. The hydrochloride salt form means the piperidine nitrogen is protonated, rendering it less nucleophilic until neutralized.

- **N-Functionalization:** The secondary amine can be deprotonated with a base to allow for N-alkylation, N-acylation, or other coupling reactions, making it a versatile handle for molecular elaboration.

- O-Functionalization: The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation, esterification, and etherification.
- Stability: The compound is generally stable under standard laboratory conditions but should be stored in a tightly closed container away from moisture and oxidizing agents.[4]
- Decomposition: When heated to decomposition, it may emit toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4]

Synthesis Overview

A common synthetic route to 3-Hydroxypiperidine involves the reaction of piperidine with ethylene oxide to form the N-hydroxyethylpiperidine intermediate, which is then rearranged. The hydrochloride salt is subsequently formed by reacting the 3-hydroxypiperidine free base with hydrochloric acid.[3] An alternative pathway involves the reduction of 3-piperidone.[10]

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for **3-Hydroxypiperidine Hydrochloride**.

Experimental Protocols

Detailed experimental procedures for determining physicochemical properties are crucial for quality control and research applications. Below are standard methodologies.

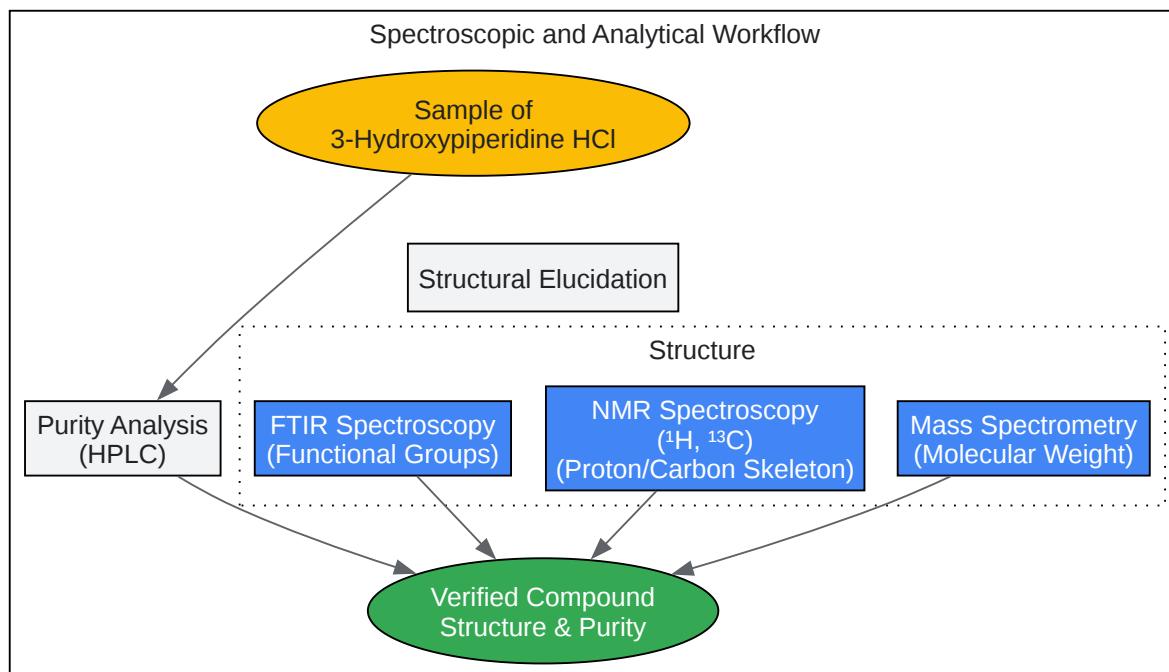
Melting Point Determination

The melting point is a critical indicator of purity.

- Principle: The temperature at which a substance transitions from a solid to a liquid phase is measured. For crystalline solids, this typically occurs over a narrow range.
- Apparatus: Digital melting point apparatus (e.g., Mettler Toledo MP series or Stuart SMP series), capillary tubes (sealed at one end).
- Procedure:
 - A small amount of the dry **3-Hydroxypiperidine hydrochloride** powder is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed into the heating block of the melting point apparatus.
 - The sample is heated at a rapid rate (e.g., 10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point.
 - The heating rate is then reduced to a slow rate (1-2 °C/min) to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

Solubility Assessment

Solubility data is essential for formulation and reaction condition screening.


- Principle: The maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature is determined qualitatively or quantitatively.
- Apparatus: Vials, magnetic stirrer, analytical balance, volumetric flasks.

- Procedure (Qualitative):

- Weigh approximately 10 mg of **3-Hydroxypiperidine hydrochloride** into a vial.
- Add 1 mL of the desired solvent (e.g., water, methanol, ethanol) to the vial.
- Vortex or stir the mixture at room temperature for 1-2 minutes.
- Visually observe if the solid has completely dissolved.
- Categorize solubility based on standard terms (e.g., very soluble, soluble, sparingly soluble). The compound is known to be soluble in water, methanol, and ethanol.[3]

Spectroscopic Characterization Workflow

Spectroscopic analysis confirms the chemical structure and identity of the compound.

[Click to download full resolution via product page](#)

Caption: Workflow for analytical characterization of the compound.

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for **3-Hydroxypiperidine hydrochloride** include a broad O-H stretch (around 3300-3400 cm^{-1}), N-H stretches (around 2700-3000 cm^{-1} for the amine salt), and C-O stretches (around 1050-1150 cm^{-1}).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry.
- Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, which is used to confirm its molecular weight.

Safety and Handling

3-Hydroxypiperidine hydrochloride requires careful handling in a laboratory setting.

- Hazard Identification: The compound may cause skin, eye, and respiratory tract irritation.[4]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11] Use in a well-ventilated area or a fume hood to avoid inhalation.[4][12]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4] Keep the container tightly closed.[4]
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
 - Skin Contact: Flush skin with plenty of soap and water.[4]
 - Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting.[4]

- Inhalation: Remove to fresh air.[\[4\]](#) In all cases of exposure, seek immediate medical attention.[\[4\]](#)

Applications

Due to its versatile structure, **3-Hydroxypiperidine hydrochloride** is a valuable intermediate in several fields:

- Pharmaceutical Development: It is a key building block for synthesizing APIs, especially for drugs targeting neurological disorders like depression and anxiety.[\[2\]](#)
- Chemical Synthesis: It is widely used in organic synthesis to create more complex heterocyclic molecules.[\[2\]](#)
- Neuroscience Research: The compound is used to study neurotransmitter systems.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [lookchem.com](#) [lookchem.com]
- 2. [chemimpex.com](#) [chemimpex.com]
- 3. [3-Hydroxypiperidine Hcl BP EP USP CAS 64051-79-2 Manufacturers and Suppliers - Price - Fengchen](#) [fengchengroup.com]
- 4. [3-Hydroxypiperidine hydrochloride\(64051-79-2\) MSDS Melting Point Boiling Point Density Storage Transport](#) [chemicalbook.com]
- 5. [\(S\) -3-Hydroxypiperidine Hydrochloride](#) [sunwisechem.com]
- 6. [scbt.com](#) [scbt.com]
- 7. [\(S\)-3-Hydroxypiperidine hydrochloride | 475058-41-4](#) [chemicalbook.com]
- 8. [475058-41-4 CAS MSDS \(\(S\)-3-Hydroxypiperidine hydrochloride\) Melting Point Boiling Point Density CAS Chemical Properties](#) [chemicalbook.com]

- 9. (S)-3-Hydroxypiperidine hydrochloride Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 10. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]
- 11. echemi.com [echemi.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [3-Hydroxypiperidine hydrochloride physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147085#3-hydroxypiperidine-hydrochloride-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com